molecular formula C21H20O7 B2835963 methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 864760-56-5

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2835963
CAS No.: 864760-56-5
M. Wt: 384.384
InChI Key: ONTMSUKHCZBLLZ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin-based derivative characterized by a 4-methyl-2-oxo-2H-chromen core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 7-position with a methoxyacetate ester. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural complexity of this compound arises from the electron-donating methoxy groups on the phenyl ring and the ester-functionalized side chain, which influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name

methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-7-5-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-9-13(24-2)6-8-17(16)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMSUKHCZBLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions. This is followed by esterification with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromenone core with specific substituents that enhance its biological activity. The synthesis typically involves:

  • Condensation Reaction : 2,5-dimethoxybenzaldehyde is reacted with a chromone derivative under acidic conditions.
  • Esterification : The resulting product undergoes esterification with methyl bromoacetate in the presence of a base like potassium carbonate.
  • Solvent Use : Organic solvents such as dichloromethane are commonly used throughout the process.

Research indicates that methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate exhibits various biological activities:

Antimicrobial Properties

The compound has been evaluated for its ability to inhibit microbial growth. Studies show promising results against various bacterial strains, indicating potential use in developing new antimicrobial agents.

Anticancer Activity

This compound may inhibit cancer cell proliferation through modulation of specific molecular targets. Research suggests it affects pathways related to apoptosis and cell cycle regulation, making it a candidate for anticancer drug development.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability. The compound was shown to induce apoptosis in cancer cells through caspase activation.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Similarities

Core Chromen-2-One Structure

The target compound shares the 4-methyl-2-oxo-2H-chromen core with several analogs:

  • Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Compound 3 in ) : Lacks the 3-(2,5-dimethoxyphenyl) substituent, simplifying its structure .
  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Compound 2 in ) : Features an ethyl ester instead of methyl, marginally increasing lipophilicity .
  • Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate () : Substitutes the 2,5-dimethoxyphenyl group with a 4-methoxyphenyl and uses an allyl ester, enhancing reactivity .
Substituent Variations
  • 3-(Naphthalen-1-yl) analogs (): Bulky aromatic substituents may improve binding to hydrophobic pockets in target proteins but reduce solubility .
  • Ester Group Modifications :

    • Replacement of the methyl ester with benzyl () or trifluoromethyl () esters alters metabolic stability. For example, benzyl esters are prone to enzymatic hydrolysis, whereas trifluoromethyl groups enhance resistance to degradation .

Key Differences :

  • The 2,5-dimethoxyphenyl substituent requires precise ortho/meta-directing conditions, increasing synthetic complexity compared to monosubstituted analogs.

Physicochemical Properties

Compound Name Molecular Formula Substituents (Position 3) Melting Point (°C) LogP (Predicted)
Target Compound C₂₁H₂₀O₇ 2,5-Dimethoxyphenyl N/A 3.5*
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₃H₁₂O₅ None (H) 194–196 2.1
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ None (H) 198–200 2.4
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid C₂₁H₁₇FO₆ 4-Fluorobenzyl N/A 3.8

*Predicted using fragment-based methods.

Key Observations :

  • Melting points for hydrazide derivatives (e.g., compound 4: 194–196°C) correlate with hydrogen-bonding capacity .

ADMET Considerations

  • Metabolism : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, a pathway observed in 7-methoxycoumarin analogs () .

Biological Activity

Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the chromen-2-one family, recognized for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a chromenone core with specific substituents that contribute to its biological activity. The synthesis typically involves a multi-step process:

  • Condensation Reaction : 2,5-dimethoxybenzaldehyde is condensed with a chromone derivative under acidic conditions.
  • Esterification : The resulting product is then esterified with methyl bromoacetate in the presence of a base like potassium carbonate.
  • Solvent Use : Organic solvents such as dichloromethane are commonly used to facilitate the reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, showing promising results against various bacterial strains.
  • Anticancer Activity : It may inhibit cancer cell proliferation through modulation of specific molecular targets, potentially affecting pathways related to apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on gram-positive and gram-negative bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential as an acetylcholinesterase inhibitor

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may bind to enzymes such as acetylcholinesterase (AChE), inhibiting their activity and potentially enhancing cholinergic signaling.
  • Cellular Pathway Modulation : It can affect pathways involved in inflammation and oxidative stress, leading to reduced levels of inflammatory mediators.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study focused on substituted coumarins highlighted the compound's potential as an AChE inhibitor, with significant effects noted in memory testing models using scopolamine-induced amnesia in rats. The results indicated a potent inhibitory action compared to parent compounds .
  • Another investigation into the antimicrobial properties revealed that derivatives of this compound showed effective inhibition against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

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